Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5F3O3S . It is a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiophene ring with a trifluoromethyl group and a carboxylate group attached .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes .Mechanism of Action
Target of Action
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have significant molecular and cellular effects.
Safety and Hazards
Future Directions
Thiophene derivatives, including “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate”, have potential applications in various fields such as medicinal chemistry, organic semiconductors, and organic light-emitting diodes . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the thiophene derivative.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICUPYQNGFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374947 | |
Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157162-16-8 | |
Record name | Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157162-16-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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